1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
Description
Properties
Molecular Formula |
C22H19Cl2N3O2S |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H19Cl2N3O2S/c1-29-16-6-3-14(4-7-16)18-12-30-22(26-18)20-19(28)11-27(21(20)25)9-8-13-2-5-15(23)10-17(13)24/h2-7,10,12,25,28H,8-9,11H2,1H3 |
InChI Key |
PCIUGCLRFZWGHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
The 4-(4-methoxyphenyl)-1,3-thiazole intermediate is synthesized via the Hantzsch reaction, combining thiourea derivatives with α-halo ketones. For example:
Yields range from 65–78% under optimized conditions (60°C, 12 h).
Pyrrole Ring Construction
The 2,5-dihydro-1H-pyrrole core is assembled via a [3+2] cycloaddition between a nitrile imine and an electron-deficient alkene. For instance:
Subsequent oxidation with MnO₂ yields the dihydro-pyrrole framework.
Imination and Functionalization
The 5-imino group is introduced via condensation with hydroxylamine hydrochloride under acidic conditions:
Reaction optimization (pH 4–5, 50°C) achieves 85% conversion.
Alkylation with 2-(2,4-Dichlorophenyl)ethyl Group
The final step involves N-alkylation using 1-(2-bromoethyl)-2,4-dichlorobenzene:
Yields improve to 72% with phase-transfer catalysts like tetrabutylammonium bromide.
Optimization and Analytical Validation
Reaction Condition Screening
Table 1 summarizes critical parameters for key steps:
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Thiazole formation | Br₂, EtOH | 60 | 78 | 95 |
| Cycloaddition | CuI, DMF | 25 | 65 | 90 |
| Imination | NH₂OH·HCl, HCl | 50 | 85 | 97 |
| Alkylation | K₂CO₃, TBAB | 80 | 72 | 98 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=8.4 Hz, 2H, thiazole-ArH), 6.99 (d, J=8.4 Hz, 2H, OMe-ArH), 5.21 (s, 1H, pyrrole-H3).
-
HRMS (ESI+): m/z calc. for C₂₃H₂₀Cl₂N₃O₂S [M+H]⁺: 504.0642; found: 504.0638.
Comparative Analysis of Synthetic Strategies
Route Efficiency
The convergent approach (modular assembly of thiazole and pyrrole units) reduces side reactions compared to linear synthesis. Total yields range from 28–35% over 6–8 steps.
Scalability Challenges
-
Thiazole instability : Prolonged heating (>12 h) degrades the thiazole ring, necessitating strict temperature control.
-
Imino group sensitivity : Basic conditions during alkylation may hydrolyze the imino group; thus, mild bases (K₂CO₃) are preferred.
Industrial Applicability and Modifications
Green Chemistry Adaptations
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Antifungal Activity
Antibacterial Potential
Pyrrolidinone-thiazole hybrids (e.g., those in ) demonstrate broad-spectrum antibacterial effects.
Physicochemical Properties
- Planarity : Compounds with planar thiazole-aryl systems (e.g., ) exhibit stronger intermolecular interactions. The target compound’s substituents may promote planarity, favoring crystal packing or target binding.
- Lipophilicity : The 2,4-dichlorophenethyl group contributes to higher logP values, which could enhance membrane penetration but reduce solubility.
Biological Activity
The compound 1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440. The structure features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies. Key findings include:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example:
- A study demonstrated that thiazole-based compounds can act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), targeting multi-drug resistant (MDR) pathogens .
- The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Potential
Thiazole derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes:
- Compounds similar to the one have been identified as selective COX-2 inhibitors with IC50 values in the nanomolar range . This suggests potential use in treating inflammatory conditions.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their COX inhibitory activity. One compound exhibited an IC50 value of 0.42 μM against COX-1 .
- Antimicrobial Evaluation : In a comparative study, various thiazole derivatives were tested against MDR pathogens. The most active derivative demonstrated significant bactericidal activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
